molecular formula C9H19Br B3423096 1-Bromononane-6,6,7,7-d4 CAS No. 284474-44-8

1-Bromononane-6,6,7,7-d4

Cat. No.: B3423096
CAS No.: 284474-44-8
M. Wt: 211.18 g/mol
InChI Key: AYMUQTNXKPEMLM-LZMSFWOYSA-N
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Description

1-Bromononane-6,6,7,7-d4 is a deuterium-labeled derivative of 1-bromononane. This compound is particularly valuable in scientific research due to its unique isotopic labeling. Isotopes are atoms of the same element that have a different number of neutrons, resulting in differences in their atomic mass. The deuterium labeling in this compound makes it a useful tool in various analytical and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromononane-6,6,7,7-d4 is synthesized through a series of chemical reactions involving the introduction of deuterium atoms into the 1-bromononane molecule. The process typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions. The reaction conditions are carefully controlled to achieve high purity and yield of the deuterated product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated reagents and ensure the safety and efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure its purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: 1-Bromononane-6,6,7,7-d4 undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form nonane derivatives.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products:

    Substitution Reactions: Various substituted nonane derivatives.

    Reduction Reactions: Nonane and its deuterated derivatives.

    Oxidation Reactions: Corresponding alcohols or carboxylic acids.

Scientific Research Applications

1-Bromononane-6,6,7,7-d4 is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a standard for gas chromatography-mass spectrometry (GC-MS) analysis of volatile organic compounds in environmental and industrial samples.

    Biology: The compound is used in metabolic studies to trace the pathways of organic molecules in biological systems.

    Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Bromononane-6,6,7,7-d4 is primarily related to its isotopic labeling. The deuterium atoms in the compound allow researchers to trace its movement and transformation in various chemical and biological systems. This helps in understanding the molecular targets and pathways involved in the reactions and processes where the compound is used.

Comparison with Similar Compounds

    1-Bromononane: The non-deuterated version of 1-Bromononane-6,6,7,7-d4.

    1-Bromononane-9,9,9-d3: Another deuterated derivative of 1-bromononane with deuterium atoms at different positions.

    1-Bromononane-1,1,2,2-d4: A deuterated derivative with deuterium atoms at different positions compared to this compound.

Uniqueness: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and analyzing chemical and biological processes. The position of the deuterium atoms in the molecule allows for precise tracking and analysis, making it a valuable tool in various research applications.

Properties

IUPAC Name

1-bromo-1,1,2,2-tetradeuteriononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMUQTNXKPEMLM-LZMSFWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCC)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310548
Record name Nonane-1,1,2,2-d4, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284474-44-8
Record name Nonane-1,1,2,2-d4, 1-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284474-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonane-1,1,2,2-d4, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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